2-Methoxycinnamic acid

Description

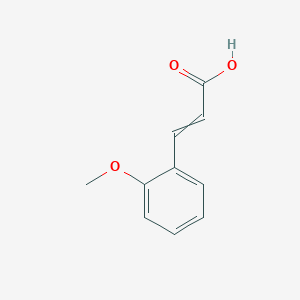

2-Methoxycinnamic acid (chemical formula: C₁₀H₁₀O₃; molecular weight: 178.18 g/mol; CAS No.: 6099-03-2) is a phenolic acid derivative characterized by a methoxy group at the ortho position of the cinnamic acid backbone . It is naturally found in plants such as Cinnamomum cassia and Jatropha macrantha, where it contributes to biological activities like antioxidant and anti-inflammatory effects . Structurally, its ortho-substituted methoxy group distinguishes it from other cinnamic acid analogs, influencing its physicochemical properties and interactions with biological targets .

In traditional medicine, this compound is a marker compound for distinguishing Cinnamomi Ramulus (CR) from Cinnamomi Cortex (CC), with higher concentrations observed in CR . Analytical methods such as UPLC-Q-TOF-MS and HPLC-PDA enable its quantification in complex matrices like soil and plant extracts .

Properties

IUPAC Name |

3-(2-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGVSPGUHMGGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-03-2 | |

| Record name | 2-Methoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6099-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxycinnamic acid can be synthesized through several methods. One common synthetic route involves the condensation of methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions typically include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or water

Temperature: Reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of catalysts such as cobalt manganese bromine in acetic acid has been reported . The reaction is carried out at elevated temperatures (200-205°C) and pressures (3 MPa) with oxygen as the oxidizing agent.

Chemical Reactions Analysis

Photodimerization via [2+2] Cycloaddition

Reaction Overview :

2-MCA undergoes UV-induced [2+2] cycloaddition in the solid state, forming cyclobutane dimers. This reaction is highly dependent on molecular packing and hydrogen-bonding interactions .

Key Findings :

-

Mechanism : Asymmetric hydrogen bonds between adjacent molecules distort local symmetry, facilitating dimerization. Solid-state 13C NMR revealed transient intermediates and peak splittings indicative of reaction progression .

-

Conditions : UV irradiation in crystalline phase.

-

Products : Head-to-tail cyclobutane dimer (major) with retention of stereochemistry.

Table 1: Photodimerization Parameters

| Parameter | Value/Description |

|---|---|

| Reaction Type | Solid-state [2+2] cycloaddition |

| Key Reagent | UV light (λ = 254–365 nm) |

| Conversion Efficiency | Quantitative (monitored via NMR) |

| Major Product | Cyclobutane-linked dimer |

| Analytical Methods | 13C CPMAS NMR, X-ray diffraction |

Oxidation and Reduction Pathways

Theoretical Considerations :

Though experimental data specific to 2-MCA is sparse, general cinnamic acid reactivity provides insights:

-

Oxidation :

-

Likely targets the α,β-unsaturated double bond.

-

Potential oxidants: KMnO₄ (acidic conditions) → dihydroxy derivatives; O₃ → ozonolysis products.

-

-

Reduction :

-

Hydrogenation (H₂/Pd-C) would saturate the double bond, yielding 2-methoxyphenylpropanoic acid.

-

Biological Derivatization

Pharmacokinetic Modifications :

2-MCA undergoes rapid phase II metabolism in vivo, producing glucuronide and sulfate conjugates. Key parameters from rat studies :

Table 3: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Half-life (rat blood) | 1.4 ± 0.4 hours |

| Cₘₐₓ | 0.12 μg/mL |

| AUC₀–∞ | 0.45 μg·h/mL |

| Major Metabolite | 2-Methoxycinnamoyl glucuronide |

Comparative Reactivity

Positional Isomer Effects :

Scientific Research Applications

Antioxidant Activity

2-MCA exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies indicate that it can scavenge free radicals effectively, thus preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research has demonstrated that 2-MCA possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). In vitro studies using macrophage models showed that 2-MCA significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting its potential as a therapeutic agent for inflammatory diseases .

Antidiabetic Properties

Recent investigations have revealed that 2-MCA can enhance insulin secretion from pancreatic β-cells, making it a candidate for managing postprandial hyperglycemia in diabetic patients. Its mechanism involves the modulation of calcium channels and the inhibition of α-glucosidase activity, which aids in controlling blood sugar levels .

Antimicrobial Activity

2-MCA has shown promising antimicrobial effects against various pathogens. It has been tested for its efficacy against bacteria and fungi, indicating its potential use in food preservation and as a natural preservative in cosmetic formulations .

Neuroprotective Effects

The compound has demonstrated neuroprotective effects in cellular models of neurotoxicity. Specifically, it protects neurons from glutamate-induced excitotoxicity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, 2-MCA is increasingly being incorporated into cosmetic formulations aimed at reducing skin inflammation and oxidative damage. Its ability to inhibit melanin production also positions it as a candidate for skin-whitening products .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Methoxycinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells . It may also inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Key Findings :

- trans isomers) .

- Antioxidant Capacity : Alkyl esters of this compound exhibit superior radical-scavenging activity compared to 4-methoxy analogs, attributed to the ortho-substitution enhancing electron donation .

Quantitative Differences in Natural Sources

In Cinnamomum cassia extracts, this compound concentrations vary significantly between CR and CC:

| Sample Type | This compound (mg/g) | Cinnamaldehyde (mg/g) | Cinnamic Acid (mg/g) |

|---|---|---|---|

| CR | 0.002–0.018 | 17.08–29.99 | 0.27–1.22 |

| CC | <0.001 | 26.98–280.00 | 0.49–1.22 |

Data source:

CR: Cinnamomi Ramulus; CC: Cinnamomi Cortex

The higher abundance of this compound in CR correlates with its traditional use in treating peripheral neuropathy via AMPK–PGC1–SIRT3 pathway modulation .

Analytical and Pharmacological Insights

Detection and Quantification

Modern chromatographic methods enable precise detection of this compound alongside 13 other phenolic acids in soil and plant extracts . Key parameters:

| Method | LOD (mg/L) | Recovery (%) | RSD (%) |

|---|---|---|---|

| HPLC-PDA (multi-wavelength) | 0.003–0.239 | 80.54–107.0 | 1.43–4.35 |

| UPLC-Q-TOF-MS | 0.0133 | 98.30 | 2.23 |

Molecular Docking and Drug Potential

In silico studies reveal this compound’s high binding affinity (–8.2 kcal/mol) to HbA1c, a diabetes biomarker, and proteins in the AMPK–PGC1–SIRT3 axis, supporting CR’s efficacy in diabetic neuropathy .

Biological Activity

2-Methoxycinnamic acid (2-MCA) is a methoxylated derivative of cinnamic acid that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of 2-MCA, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to the second carbon of the cinnamic acid backbone. Its chemical formula is C₉H₈O₃, and it exhibits unique properties that contribute to its biological activities.

Biological Activities

1. Antidiabetic Properties

Research indicates that 2-MCA possesses significant antidiabetic effects. A study demonstrated that it stimulates insulin secretion, enhances pancreatic β-cell function, and inhibits gluconeogenesis in the liver. Notably, 2-MCA exhibited a 100-fold higher activity compared to the reference compound 1-deoxynojirimycin in promoting insulin secretion and improving glucose metabolism .

2. Antimicrobial Activity

2-MCA has shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It acts as a noncompetitive inhibitor of tyrosinase, which is relevant for its potential use in treating skin disorders . The compound's efficacy against various pathogens highlights its potential as a natural antimicrobial agent.

3. Anti-inflammatory Effects

The anti-inflammatory properties of 2-MCA have been substantiated through several studies. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and reduce edema in animal models . The compound's ability to modulate inflammatory pathways makes it a candidate for therapeutic applications in inflammatory diseases.

4. Hepatoprotective Effects

2-MCA has demonstrated protective effects on liver cells, particularly against damage induced by carbon tetrachloride (CCl₄). It preserved enzyme activities associated with liver function and exhibited antioxidant properties, suggesting its role in protecting against oxidative stress .

Pharmacokinetics

A pharmacokinetic study on rats revealed that 2-MCA is rapidly absorbed and metabolized. After oral administration, the maximum concentration (Cmax) was reached within one hour, with a half-life of approximately 1.4 hours . This rapid metabolism indicates that while 2-MCA is bioactive, its effects may be transient unless administered in sustained-release formulations.

Case Studies

Several case studies have highlighted the therapeutic potential of 2-MCA:

- Diabetes Management : In a controlled study involving diabetic rabbits, administration of 100 mg/kg of 2-MCA resulted in significant improvements in blood glucose levels and insulin sensitivity .

- Skin Disorders : A clinical trial assessing the topical application of formulations containing 2-MCA showed promising results in reducing hyperpigmentation and improving skin texture due to its tyrosinase inhibitory activity .

Data Summary

Q & A

Basic Research Questions

Q. What is the molecular mechanism of 2-Methoxycinnamic acid as a tyrosinase inhibitor, and how can this be experimentally validated?

- This compound acts as a non-competitive tyrosinase inhibitor , binding to an allosteric site rather than the enzyme's active site. To validate this mechanism, researchers should perform enzyme kinetic assays (e.g., Lineweaver-Burk plots) to confirm non-competitive inhibition. Dose-response studies can determine IC50 values, while molecular docking simulations may predict binding sites. Reference studies using analogs like β-tocopherol or human tyrosinase can provide comparative insights .

Q. What are the optimal storage and handling protocols for this compound to ensure long-term stability?

- For powdered forms , store at -20°C for up to 3 years or 4°C for 2 years . Solutions in solvents like DMSO should be stored at -80°C (6 months) or -20°C (1 month) . Avoid moisture, heat, and incompatible materials (e.g., strong acids/oxidizers). Use airtight containers and conduct periodic stability checks via HPLC or NMR to detect degradation .

Q. How can researchers quantify this compound in complex matrices like soil or plant extracts?

- Multi-wavelength HPLC-PDA is a validated method for simultaneous quantification in environmental samples. Use a Shim-pack VP-ODS column (250 mm × 4.6 mm, 5 µm) with a gradient elution of acetonitrile and 0.5% acetic acid. Detection wavelengths (254, 280, 300, 320 nm) enhance specificity. Pre-treatment steps like QuEChERS or solid-phase extraction (SPE) improve recovery rates (80–107%) in soil matrices .

Advanced Research Questions

Q. How can discrepancies in reported inhibitory concentrations (IC50) of this compound across studies be resolved?

- Discrepancies may arise from variations in enzyme sources (e.g., fungal vs. human tyrosinase), assay conditions (pH, temperature), or solvent effects (e.g., DMSO interference). Standardize protocols using recombinant enzymes and control for solvent concentrations (<1% v/v). Cross-validate results with orthogonal methods like fluorometric assays or LC-MS/MS .

Q. What advanced analytical techniques are suitable for detecting this compound in metabolomic or pharmacokinetic studies?

- UHPLC-QTOF-MS offers high-resolution detection and structural confirmation via fragmentation patterns. For metabolomics, pair with untargeted screening workflows and isotope-labeled internal standards (e.g., deuterated analogs) to improve quantification. In pharmacokinetics, use microdialysis coupled with LC-MS to monitor real-time plasma/tissue concentrations .

Q. What considerations are critical for extrapolating in vitro inhibitory data of this compound to in vivo models?

- Account for species-specific metabolism (e.g., murine vs. human CYP450 activity) and dose conversion factors . For example, a 20 mg/kg dose in mice translates to ~10 mg/kg in rats using body surface area (BSA) adjustments. Evaluate bioavailability via ADME studies and confirm target engagement in tissues using imaging or autoradiography .

Methodological and Safety Considerations

Q. What toxicological data exist for this compound, and how should researchers address data gaps?

- Limited acute toxicity data are available. Preclinical studies should include AMES tests for mutagenicity and OECD 423 guidelines for acute oral toxicity. Address gaps by conducting repeat-dose toxicity assays (28-day studies in rodents) and monitoring biomarkers (e.g., liver/kidney function). Safety protocols mandate PPE, fume hoods, and emergency showers .

Q. How does this compound interact with other phenolic acids in plant allelopathy studies?

- In rhizosphere studies, synergistic/antagonistic effects with compounds like ferulic or cinnamic acid can be assessed via isobolographic analysis or fractional inhibitory concentration (FIC) indices . Use soil microcosms to simulate natural release rates and measure growth inhibition in target species (e.g., Arabidopsis) .

Q. What structural analogs of this compound are under investigation for enhanced bioactivity?

- Derivatives like methyl 2,5-dihydroxycinnamate (EGFR inhibitor) and 3-hydroxy-4-methoxycinnamic acid show promise. Synthetic modifications (e.g., halogenation, esterification) can improve solubility or target affinity. Characterize analogs via QSAR models and crystallography to optimize pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.